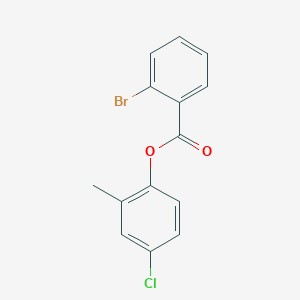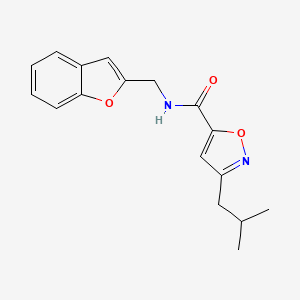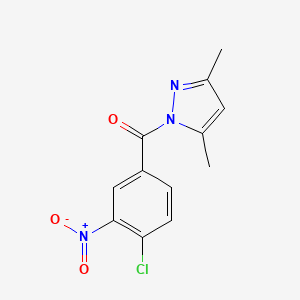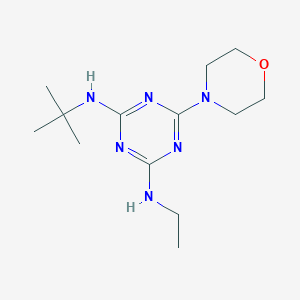![molecular formula C20H21N3O2 B5577613 N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)
N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant biological or herbicidal activity. Compounds with similar structural motifs are synthesized for their potential applications in agriculture and medicine, excluding drug use and dosage information as requested.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep reactions, starting from basic chemical building blocks. For instance, a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was synthesized using bromine as a cyclic reagent in 66% isolated yield. Crystallization from mixed solvents at room temperature was used to obtain suitable crystals for X-ray diffraction, indicating the complexity and precision required in the synthesis process (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing intricate details like crystal system, space group, and molecular dimensions. For example, the crystal structure of a related molecule showed monoclinic symmetry, providing insights into its 3D arrangement and potential for interaction with biological targets (X. Tai, 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be complex, involving cycloadditions, ring closures, and eliminations. For instance, reactions of N-Bis(methylthio)methylenecyanamide with active methylene compounds in the presence of a base yielded 6-methylthiouracil derivatives, showcasing the compound's reactivity and the variety of reactions it can undergo (Y. Tominaga et al., 1991).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure play a crucial role in determining a compound's applicability. For closely related compounds, the solubility in various solvents, crystalline form, and stability under different conditions are meticulously studied to understand how these properties affect their biological activity and handling (H. Nagarajaiah & N. Begum, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and interaction with biological targets, are essential for understanding the compound's potential uses. Studies often focus on the compound's mechanism of action, its interaction with enzymes or DNA, and its stability in biological systems. For instance, the herbicidal activity of related compounds provides insight into their potential mode of action at the molecular level (Man‐Yun Liu & De-Qing Shi, 2014).
Applications De Recherche Scientifique
Alzheimer's Disease Research
One application of compounds structurally related to N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide is in the research of Alzheimer's Disease (AD). A study utilized a hydrophobic radiofluorinated derivative of a similar compound for positron emission tomography (PET) to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This noninvasive technique aids in the diagnostic assessment and monitoring of AD progression and treatment effects, showing potential for compounds with similar structures in neurodegenerative disease research (Shoghi-Jadid et al., 2002).
Sensor Development
Another application area is in sensor development. A study on N-heteroaryl-1,8-naphthalimides, which share structural similarities, highlighted their sensitivity to solvent polarity changes. These compounds, including one specifically designed with pyrimidine and naphthalimide groups, were effective in detecting water content in various solvents. This sensitivity to environmental changes underlines the potential use of such compounds in the development of chemical sensors (Li et al., 2011).
Herbicidal Research
Compounds with the pyrimidine and propanamide structure have also been explored for their herbicidal properties. A study synthesized a series of compounds with the pyrimidine and thiadiazole rings and tested their selective herbicidal activity. Such research indicates the agricultural applications of these chemicals in weed management, demonstrating the versatility of this chemical framework in various fields (Liu & Shi, 2014).
Antimicrobial Activity
Research into N-(naphthalen-1-yl)propanamide derivatives, closely related to the target compound, has shown promising antimicrobial properties. These compounds were synthesized and tested against various bacteria and fungi, revealing significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (Evren et al., 2020).
Propriétés
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-10-14(2)23-19(22-13)12-21-20(24)15(3)25-18-9-8-16-6-4-5-7-17(16)11-18/h4-11,15H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJZUZSQMWSCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)



![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)